N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide
Description
Indolizine Core
The indolizine system is a bicyclic heteroaromatic structure comprising fused five- and six-membered rings, with nitrogen at the bridgehead position (Figure 1). This scaffold is isoelectronic with indole but exhibits distinct reactivity due to its π-electron-rich nature. In N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide, the indolizine moiety is substituted at the 6-position with a carboxamide group, enhancing hydrogen-bonding capabilities while preserving aromaticity. Recent synthetic advances, such as Au(I)-catalyzed hydrocarboxylation and ruthenium-mediated ring-closing metathesis, enable efficient construction of aryl-fused indolizinones from α,ω-alkynoic acids and vinylamines.
7-Azabicyclo[2.2.1]heptane Substituent
The 7-azabicyclo[2.2.1]heptane component introduces a rigid norbornane-like framework with nitrogen at the bridgehead (Figure 2). This bicyclic amine enforces non-planar geometry on the adjacent amide bond, as demonstrated by X-ray crystallography and computational studies. The (1S,2R,4R) stereochemistry creates a well-defined three-dimensional architecture, critical for selective molecular recognition. Notably, the pyramidalization of the amide nitrogen in this scaffold confers unusual resistance to base-catalyzed hydrolysis, a property attributed to reduced orbital overlap and entropic penalties during solvation.
Hybrid Architecture
The conjugation of these moieties through a carboxamide linker produces a molecule with:
- Bidirectional rigidity from the bicyclic systems
- Directional hydrogen-bonding via the carboxamide group
- Stereochemical precision enabling chiral discrimination
This combination mimics structural motifs found in bioactive alkaloids while introducing synthetic versatility for further functionalization.
Historical Context of Bicyclic Alkaloid-Derived Scaffolds in Organic Chemistry
Evolution of 7-Azabicyclo[2.2.1]heptane Chemistry
The 7-azabicyclo[2.2.1]heptane framework first gained prominence through its presence in epibatidine, a potent analgesic isolated from Epipedobates anthonyi frog skin. Early synthetic efforts focused on diastereoselective cyclizations of dibromocyclohexyl precursors using NaH/DMF-mediated heterocyclization, yielding key intermediates for pharmacological studies. The discovery of hydrolytic stability in non-planar amides derived from this scaffold (e.g., khydrolysis reduced by 103-fold vs. planar analogs) revolutionized strategies for designing protease-resistant drug candidates.
Indolizine as a Privileged Scaffold
Indolizine derivatives entered synthetic prominence through Scholtz's 1912 picolide synthesis via 2-methylpyridine acetylation. Modern applications exploit their fluorescence and dipolar cycloaddition reactivity. For instance, 1,3,7-trisubstituted indolizines serve as fluorescent tags for tracking drug-target interactions, as demonstrated in affinity chromatography studies with antiangiogenic COB223 derivatives. The development of sequential-relay catalysis methods (e.g., Au/Ru cascades) now enables efficient synthesis of complex indolizin-3-ones from simple alkynoic acids.
Convergence in Hybrid Molecules
The merger of these systems reflects broader trends in fragment-based drug design. A 2024 synthesis of 3-azabicyclo[3.1.1]heptanes via Strecker reaction/cyclobutane functionalization highlights ongoing innovation in bicyclic amine synthesis. Parallel work on indolizine-protein conjugates (e.g., biotinylated COB223 for VEGF pathway studies) demonstrates the utility of these frameworks in chemical biology.
Properties
CAS No. |
588726-13-0 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O/c19-15(17-14-8-11-4-6-13(14)16-11)10-3-5-12-2-1-7-18(12)9-10/h1-3,5,7,9,11,13-14,16H,4,6,8H2,(H,17,19)/t11-,13+,14-/m1/s1 |
InChI Key |
QGJJXPBWDDDXDU-KWCYVHTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)NC(=O)C3=CN4C=CC=C4C=C3 |
Canonical SMILES |
C1CC2C(CC1N2)NC(=O)C3=CN4C=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.
Indolizine ring synthesis: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Amide bond formation: The final step involves coupling the azabicyclo[2.2.1]heptane derivative with the indolizine carboxylic acid using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Biology: Used as a probe to study receptor-ligand interactions.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
JNJ-54717793: Fluorophenyl-Pyrimidinyl Analog
Structure : JNJ-54717793 () shares the 7-azabicyclo[2.2.1]heptane core but substitutes the indolizine-6-carboxamide with a 3-fluoro-2-pyrimidin-2-ylphenyl carbonyl group and a 5-(trifluoromethyl)pyrazin-2-amine.
Key Differences :
- The trifluoromethylpyrazine and fluorophenyl groups enhance lipophilicity and metabolic stability compared to the indolizine system.
- The pyrimidine ring may improve selectivity for kinase targets due to its planar geometry.
Hypothetical Implications : While the indolizine-carboxamide in the target compound likely favors π-π interactions, JNJ-54717793’s fluorinated substituents could optimize binding to hydrophobic pockets .
6-Benzofurancarboxamide Derivative (CAS 501893-99-8)
Structure: This analog () replaces indolizine with a benzofuran ring and introduces a cyano group at position 2. Key Differences:
- Benzofuran vs.
- Cyano Group: The electron-withdrawing cyano substituent may stabilize the carboxamide bond but reduce solubility. Hypothetical Implications: The target compound’s indolizine moiety likely offers superior binding affinity to targets requiring electron-rich partners, such as serotonin receptors .
Thiophenecarboxamide Derivatives ()
Structure : Entry 37 in describes N-(7-azabicyclo[2.2.1]hept-2-yl)-5-methoxy-2-thiophenecarboxamide.
Key Differences :
- Thiophene vs. Indolizine : Thiophene’s sulfur atom increases polarizability but may lead to metabolic oxidation.
- Methoxy Group : Enhances solubility but could reduce blood-brain barrier penetration.
Hypothetical Implications : The target compound’s indolizine system may exhibit better metabolic stability than thiophene-based analogs .
Constrained Proline Analogs (Evidences 9–10)
Structure : Methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate () and related derivatives feature the same bicyclic core but lack the indolizine group.
Key Differences :
- Functionalization : The proline analogs prioritize carboxylate and benzoyl groups for peptide backbone mimicry.
- Stereochemical Flexibility : Epimerization methods () enable access to endo/exo isomers, which could refine target selectivity.
Hypothetical Implications : The target compound’s indolizine-carboxamide may offer broader applications beyond peptide mimetics, such as small-molecule inhibitors .
Structural and Functional Comparison Table
Biological Activity
N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Compound Overview
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
The bicyclic structure of the compound integrates a nitrogen atom within its framework, which is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown efficacy against various pathogens by interacting with microbial enzymes or disrupting cellular processes. The exact mechanisms of action for this compound remain under investigation but are hypothesized to involve modulation of enzyme activity or receptor interactions.
Anticancer Potential
The compound has also been studied for its potential anticancer effects. Preliminary data suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A comparative analysis of structurally similar compounds indicates that those with indolizine scaffolds often demonstrate significant anticancer activity .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : The structural features allow for potential interactions with various receptors in the body, influencing signaling pathways associated with pain and inflammation.
- Cellular Uptake : Its bicyclic structure may facilitate better penetration through cellular membranes, enhancing its bioavailability and therapeutic effectiveness.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
Case Study: COX Inhibition
In a study evaluating various indolizine derivatives, this compound demonstrated notable COX inhibition capabilities:
- IC50 Values : The compound's IC50 was found to be in the micromolar range, suggesting effective inhibition comparable to known anti-inflammatory agents.
This case study emphasizes the potential of this compound in developing new anti-inflammatory therapies.
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future investigations should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Structural Modifications : To enhance potency and selectivity towards specific biological targets.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
